1-Benzyl-4-bromo-1H-1,2,3-triazole: A Comprehensive Technical Guide to Physical Properties, Chemical Reactivity, and Synthetic Methodologies
1-Benzyl-4-bromo-1H-1,2,3-triazole: A Comprehensive Technical Guide to Physical Properties, Chemical Reactivity, and Synthetic Methodologies
Executive Summary
In modern medicinal chemistry and materials science, the 1,2,3-triazole core is a privileged scaffold, celebrated for its metabolic stability, rigid linking capabilities, and strong hydrogen-bonding potential. 1-Benzyl-4-bromo-1H-1,2,3-triazole (CAS: 31875-99-7) represents a highly functionalized derivative of this class. The presence of a labile C4-bromine bond provides an orthogonal reactive handle, allowing researchers to perform late-stage diversification via transition-metal-catalyzed cross-coupling or halogen-metal exchange. This whitepaper provides a rigorous analysis of its physicochemical properties, validated synthetic pathways, and downstream functionalization protocols.
Chemical Identity and Physicochemical Properties
Understanding the foundational physical and chemical properties of 1-benzyl-4-bromo-1H-1,2,3-triazole is critical for predicting its behavior in biphasic reactions and chromatographic purifications. The compound is typically isolated as a stable solid at room temperature and possesses a distinct topological polar surface area (TPSA) that influences its solubility profile.
Table 1: Quantitative Chemical and Physical Data
| Property | Value |
| IUPAC Name | 1-benzyl-4-bromotriazole |
| CAS Number | 31875-99-7 |
| Molecular Formula | C9H8BrN3 |
| Molecular Weight | 238.08 g/mol |
| Exact Mass | 236.99016 Da |
| SMILES | C1=CC=C(C=C1)CN2C=C(N=N2)Br |
| Topological Polar Surface Area (TPSA) | 30.7 Ų |
| Storage Conditions | Inert atmosphere (Argon/N2), Room Temperature |
Data aggregated from[1] and [2].
Core Synthetic Methodologies
The synthesis of 1-benzyl-4-bromo-1H-1,2,3-triazole is predominantly achieved via two distinct pathways: the direct cycloaddition of bromoethyne, or the electrophilic bromination of a pre-formed triazole core.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most direct and regioselective route employs "Click Chemistry" principles. By reacting benzyl azide with bromoethyne in the presence of a Cu(I) catalyst, the 1,4-disubstituted triazole is formed exclusively.
Mechanistic Rationale & Solvent Causality: The selection of a 1:1 tert-butanol/water solvent system is a deliberate, causality-driven choice. Benzyl azide is highly lipophilic, whereas the copper(II) sulfate and sodium ascorbate catalytic precursors are strictly water-soluble. This biphasic-like solvent mixture creates an optimal phase boundary, ensuring high local concentrations of both the organic substrates and the active Cu(I) species. This accelerates the cycloaddition while preventing catalyst precipitation[3].
Schematic workflow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) synthesis.
Step-by-Step Protocol: CuAAC Synthesis
Adapted from [3].
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Preparation: In a round-bottom flask, dissolve benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
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Alkyne Addition: Add a pre-prepared solution of bromoethyne (1.1 eq) to the reaction flask. (Note: Bromoethyne is a hazardous gas; handle as a solution in a well-ventilated fume hood)[4].
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Catalyst Activation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water. Add the CuSO₄ solution to the reaction flask, followed immediately by the sodium ascorbate solution to generate the active Cu(I) species in situ.
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Validation & Monitoring: Stir the mixture at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the UV-active benzyl azide spot and the emergence of a lower-Rf product spot validates reaction progress.
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Self-Purifying Workup: Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL). The phase separation forces the highly organic triazole product into the organic layer. Wash the combined organic layers with brine to remove residual copper salts and ascorbate, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Alternative: Electrophilic Bromination
In scenarios where handling gaseous bromoethyne is prohibited, an alternative route involves the synthesis of 1-benzyl-4-(trialkylgermyl)-1H-1,2,3-triazole, followed by treatment with N-bromosuccinimide (NBS) in DMF. This chemoselective orthogonal cross-coupling platform yields the brominated triazole quantitatively at room temperature[5].
Downstream Functionalization and Reactivity
The primary utility of 1-benzyl-4-bromo-1H-1,2,3-triazole lies in the reactivity of the C4-Br bond. It serves as a versatile anchor for building complex molecular architectures.
Halogen-Metal Exchange via TurboGrignard
The C4-bromine bond of the 1,2,3-triazole core is electronically deactivated toward standard nucleophilic aromatic substitution but is highly susceptible to halogen-metal exchange. Traditional Grignard reagents (e.g., iPrMgCl) often form polymeric aggregates in ethereal solvents, reducing their kinetic basicity and leading to incomplete exchange.
The TurboGrignard Advantage: The application of the TurboGrignard reagent (iPrMgCl·LiCl) resolves this limitation. The lithium chloride breaks down the organomagnesium aggregates into highly reactive, monomeric "ate" complexes. This dramatically increases the nucleophilicity of the isopropyl group, allowing for rapid and quantitative halogen-metal exchange at mild temperatures (0°C to 30°C) without degrading the sensitive triazole heterocycle[6].
Divergent functionalization pathways of 1-benzyl-4-bromo-1H-1,2,3-triazole via C4-Br activation.
Step-by-Step Protocol: Synthesis of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid
Adapted from[6].
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Dissolution: Dissolve 1.40 g (5.88 mmol) of 1-benzyl-4-bromo-1H-1,2,3-triazole in 10 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
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Halogen-Metal Exchange: Cool the solution to 0°C. Add 5.20 mL (6.76 mmol) of isopropylmagnesium chloride-lithium chloride composite (1.3M solution in THF) dropwise. Allow the reaction to proceed continuously at 10°C–30°C for 1 hour.
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Electrophilic Trapping: Cool the reaction mixture to −10°C. Bubble anhydrous carbon dioxide (CO₂) gas through the mixture for 10 minutes. Validation: An exothermic shift indicates successful carboxylation of the magnesiated intermediate.
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Quenching & Workup: Add 10 mL of hydrochloric acid to quench the reaction. This step protonates the resulting carboxylate salt to form the free carboxylic acid.
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Isolation: Extract the aqueous mixture with ethyl acetate. The product's solubility shifts dramatically upon protonation, allowing it to be selectively extracted while inorganic lithium and magnesium salts remain in the aqueous phase. Dry the organic layer and concentrate to yield the functionalized acid.
References
-
PubChem. "1-Benzyl-4-bromo-1h-1,2,3-triazole | C9H8BrN3 | CID 13973357". National Center for Biotechnology Information. URL:[Link]
- Google Patents. "US20180029999A1 - Preparation Method for 1-substituted-1H-1,2,3-triazole 4-carboxylic acid".
-
Beilstein Journal of Organic Chemistry. "Germanyl triazoles as a platform for CuAAC diversification and chemoselective orthogonal cross-coupling". URL: [Link]
Sources
- 1. 1-Benzyl-4-bromo-1h-1,2,3-triazole | C9H8BrN3 | CID 13973357 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bromoethyne | 593-61-3 | Benchchem [benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. US20180029999A1 - Preparation Method for 1-substituted-1H-1,2,3-triazole 4-carboxylic acid - Google Patents [patents.google.com]
